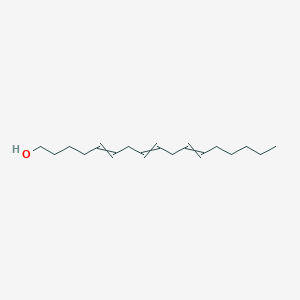
H-Arg-Ser-Arg-His-Phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Arg-Ser-Arg-His-Phe-OH is a peptide composed of the amino acids arginine, serine, histidine, and phenylalanine. This compound is known for its unique sequence and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Ser-Arg-His-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid (phenylalanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (arginine, serine, and arginine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the same SPPS principles. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-Arg-Ser-Arg-His-Phe-OH can undergo various chemical reactions, including:
Oxidation: The histidine and phenylalanine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups .
Aplicaciones Científicas De Investigación
H-Arg-Ser-Arg-His-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein-protein interaction assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
The mechanism of action of H-Arg-Ser-Arg-His-Phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residues can interact with negatively charged sites on proteins, while the histidine residue can participate in catalytic processes. The phenylalanine residue contributes to hydrophobic interactions, stabilizing the peptide’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: This peptide has a similar sequence but includes glycine and aspartic acid instead of histidine and phenylalanine.
H-Gly-Pro-Arg-Pro-OH: This peptide includes proline and glycine, offering different structural and functional properties.
Uniqueness
H-Arg-Ser-Arg-His-Phe-OH is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of histidine and phenylalanine allows for unique interactions and reactions not observed in similar peptides .
Propiedades
Fórmula molecular |
C32H51N13O9 |
|---|---|
Peso molecular |
761.8 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H47N13O7.C2H4O2/c31-19(8-4-10-37-29(32)33)24(45)43-23(15-44)27(48)40-20(9-5-11-38-30(34)35)25(46)41-21(13-18-14-36-16-39-18)26(47)42-22(28(49)50)12-17-6-2-1-3-7-17;1-2(3)4/h1-3,6-7,14,16,19-23,44H,4-5,8-13,15,31H2,(H,36,39)(H,40,48)(H,41,46)(H,42,47)(H,43,45)(H,49,50)(H4,32,33,37)(H4,34,35,38);1H3,(H,3,4)/t19-,20-,21-,22-,23-;/m0./s1 |
Clave InChI |
NTIWVVBZLGQFEX-GKPXRVKLSA-N |
SMILES isomérico |
CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


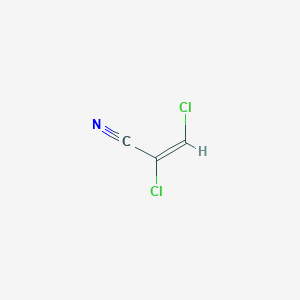
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
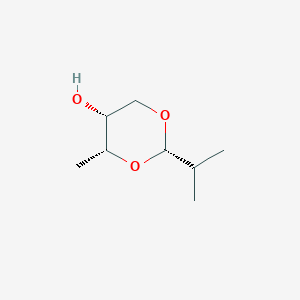
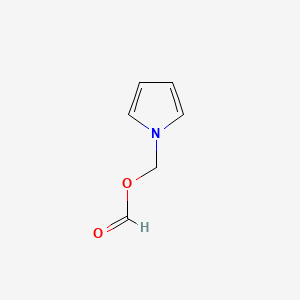
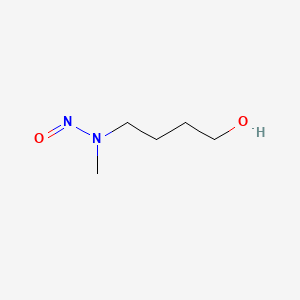
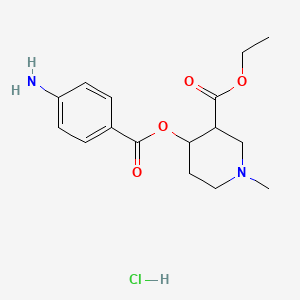
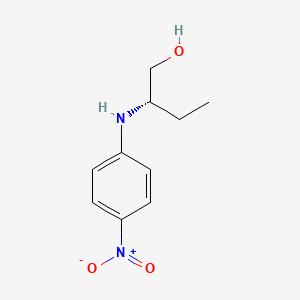
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
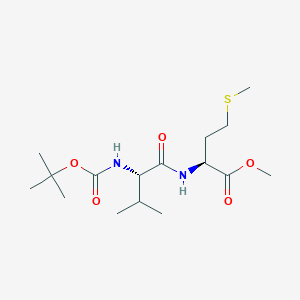
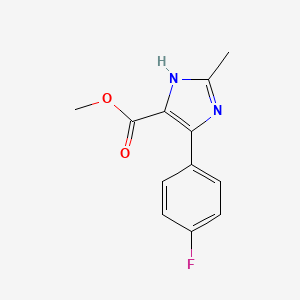
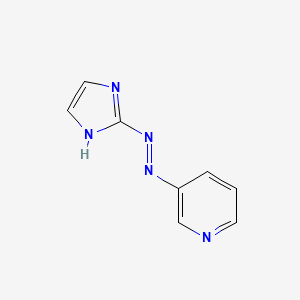
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
